Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Description
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H16N2O2S , as confirmed by its CAS registry number 1283109-23-8. The molar mass is calculated as 242.2930 g/mol using atomic weights of carbon (12.011 g/mol), hydrogen (1.008 g/mol), nitrogen (14.007 g/mol), oxygen (16.00 g/mol), and sulfur (32.065 g/mol).
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.011 | 180.165 |
| H | 16 | 1.008 | 16.128 |
| N | 2 | 14.007 | 28.014 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.065 | 32.065 |
| Total | 242.2930 |
The precision of this calculation aligns with mass spectrometry data for structurally similar thiazine derivatives, such as thiasporine C (C12H12N2O2S), which exhibits a molecular weight of 248.30 g/mol. Deviations in molecular weight among thiazines primarily arise from variations in alkyl or aryl substituents.
Crystallographic and Spectroscopic Identification
Crystallographic analysis of analogous compounds, such as methyl 2-methyl-7-oxo-1,2,4-triazolo[3,2-b]-1,3-thiazine-5-carboxylate, reveals planar triazole and thiazine rings with dihedral angles of 2.27° between fused rings. While single-crystal X-ray data for this compound is not explicitly reported, its structural similarities to this compound suggest a comparable planar configuration. The ethyl carboxylate group likely introduces minor steric perturbations, as seen in derivatives where ester substituents create dihedral angles of 7.31° relative to the thiazine plane.
Spectroscopic characterization employs nuclear magnetic resonance (NMR) and infrared (IR) techniques. In related thiazine dicarboxylates, 1H NMR signals for aromatic protons appear at δ 7.36–6.35 ppm , while ester methyl groups resonate near δ 3.71–3.75 ppm . The amino group typically shows a broad singlet at δ 8.73 ppm , as observed in 2-amino-4H-1,3-thiazin-4-one derivatives. IR spectra feature strong carbonyl stretches at 1728–1690 cm−1 for ester and thiazine C=O groups.
Substituent Configuration and Stereoelectronic Effects
The substituents on the thiazine ring—ethyl, amino, methyl, and phenyl groups—exert distinct stereoelectronic effects:
- Amino Group (-NH2) : The lone pair on the nitrogen atom participates in conjugation with the thiazine ring, enhancing aromaticity and stabilizing the molecule through resonance. This effect is analogous to observations in thiasporine A (C10H9N2O2S), where the amino group contributes to a planar geometry.
- Phenyl Group (-C6H5) : The bulky phenyl substituent at position 6 introduces steric hindrance, restricting rotation around the C6-N bond. This constraint is critical in dictating the compound’s reactivity, as seen in Hirshfeld surface analyses of 2-ethyl-2,4,5-trimethyl-2H-1,3-thiazine-6(3H)-thione, where substituents govern intermolecular interactions.
- Ethyl Carboxylate (-COOEt) : The ester group at position 5 adopts a planar configuration due to conjugation with the carbonyl oxygen. This arrangement polarizes the thiazine ring, increasing electrophilicity at the C4 methyl group.
Comparative Analysis with Related Thiazine Derivatives
This compound shares structural motifs with several synthesized thiazine derivatives:
Key differences include:
- Aromaticity : Thiasporine A lacks the ethyl carboxylate group, reducing its polarity compared to the target compound.
- Ring Fusion : The triazole-fused derivative exhibits enhanced rigidity due to its bicyclic structure, whereas the phenyl group in this compound provides steric bulk without ring fusion.
- Reactivity : The C5 carboxylate in the target compound enables nucleophilic acyl substitution, a feature absent in simpler thiazinones like 6-methyl-4H-1,3-thiazin-4-one.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)16-14(15)19-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16) |
InChI Key |
JQCGBGBXPPIVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is its potential as an anticancer agent. Research has shown that derivatives of thiazine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Antitumor Activity
A study conducted by El-Sayed et al. (2018) investigated the anticancer properties of various thiazine derivatives, including this compound. The growth inhibition (GI50) values were determined for several tumor cell lines, including NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (central nervous system cancer). The results indicated that certain derivatives exhibited significant growth inhibition compared to the reference drug doxorubicin.
| Compound | GI50 (μmol/L) NCI-H460 | GI50 (μmol/L) MCF-7 | GI50 (μmol/L) SF-268 |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-6-phenyl-6H-thiazine | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 |
| Doxorubicin | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.4 ± 0.07 |
These findings suggest that Ethyl 2-amino-4-methyl-6-phenyl-6H-thiazine derivatives can be promising candidates for further development in anticancer therapy .
Synthesis of Novel Heterocyclic Compounds
Ethyl 2-amino-4-methyl-6-phenyl-6H-thiazine-5-carboxylate serves as a versatile intermediate for synthesizing various heterocyclic compounds with potential biological activities.
Case Study: Multi-component Reactions
Research has demonstrated that this compound can undergo multi-component reactions to yield a variety of functionalized heterocycles. For instance, one study reported the synthesis of pyrimidine derivatives through reactions involving Ethyl 2-amino-4-methyl-6-phenyl-6H-thiazine with malononitrile and ethyl cyanoacetate, leading to compounds with promising pharmacological properties .
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Multi-component reaction | Ethyl 2-amino-4-methyl-6-phenyltiazine + Malononitrile | Pyrimidine Derivatives |
| Multi-component reaction | Ethyl 2-amino + Benzaldehyde + Thiourea | Thiazine Derivatives |
These reactions highlight the compound's utility in generating diverse chemical libraries for drug discovery and development .
In addition to its anticancer potential, Ethyl 2-amino-4-methyl-6-phenyltiazine derivatives have been explored for other biological activities, including antimicrobial and anti-inflammatory effects.
Case Study: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of thiazine derivatives synthesized from Ethyl 2-amino-4-methyl-6-phenyltiazine against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Thiazine Family
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
- Key Differences: The fluorophenyl substituent at position 6 distinguishes this compound from the target molecule.
- Implications : Fluorine can influence metabolic stability and binding interactions in biological systems, making this analogue a candidate for comparative pharmacological studies.
5,6-Dihydro-2H-1,4-thiazin-3-amine
- Key Differences : This compound features a 1,4-thiazine ring system with a partially saturated dihydro structure. The absence of an ester group and phenyl substituent reduces steric bulk and electronic complexity.
- Implications : Saturation of the thiazine ring may enhance conformational flexibility, affecting intermolecular interactions such as hydrogen bonding ().
Heterocyclic Analogues with Different Ring Systems
Ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate
- Structure : This oxazole derivative contains a five-membered ring with oxygen and sulfur atoms. The dihedral angle between the oxazole ring and the phenyl group is 90.2°, hindering conjugation ().
- Comparison: Ring Size: The six-membered thiazine in the target compound allows for greater conformational diversity compared to the rigid five-membered oxazole.
Ethyl 2-aminothiazole-5-carboxylate
- Structure: A five-membered thiazole ring with an amino group and ethyl ester.
- Comparison: Aromaticity: The thiazole ring is fully aromatic, whereas the 1,3-thiazine in the target compound may exhibit partial saturation or puckering (). Functional Groups: Both compounds share amino and ester moieties, but the thiazine’s additional methyl and phenyl substituents may enhance steric effects in molecular recognition.
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data are provided, but tools like SHELX () and ORTEP () are commonly employed for structural determination.
- Oxazole Analogue : Crystallizes in the triclinic space group $P\bar{1}$ with a dihedral angle of 90.2° between the heterocycle and phenyl ring, preventing conjugation (). This contrasts with thiazines, where conjugation between substituents and the heterocycle is more likely.
- Hydrogen Bonding: The amino and ester groups in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility ().
Data Table: Structural and Functional Comparison
Implications of Structural Variations
- Reactivity: The amino group in the target compound may enhance nucleophilicity at position 2, whereas the oxazole analogue’s thioxo group could favor electrophilic substitution.
- Biological Interactions : Fluorophenyl and phenyl substituents influence binding affinity in target proteins, while ester groups affect solubility and bioavailability.
- Crystallinity : Hydrogen bonding and ring puckering () in thiazines may lead to distinct crystal morphologies compared to planar oxazoles.
Biological Activity
Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (CAS No. 123044-13-3) is a thiazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Molecular Formula: C₁₄H₁₆N₂O₂S
Molecular Weight: 276.35 g/mol
CAS Number: 123044-13-3
Synthesis
The synthesis of this compound typically involves multi-component reactions combining thiourea, ethyl cyanoacetate, and various aldehydes under controlled conditions. These reactions often yield a variety of thiazine derivatives, which can be further modified to enhance their biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazine derivatives exhibit significant anticancer properties. For instance, a study evaluated the growth inhibition of several compounds on human tumor cell lines, revealing that this compound shows promising results:
| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin (control) | 0.5 | 0.5 | 0.5 | 0.5 |
GI50 values indicate the concentration required to inhibit cell growth by 50% after a continuous exposure of 48 hours. The compound's activity was compared to doxorubicin, a standard chemotherapy drug, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Thiazine derivatives also exhibit antimicrobial properties. A review highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to cell death or inhibition of growth.
Case Studies
- Anticancer Screening : A detailed investigation into the anticancer properties of thiazine derivatives was conducted using multiple human cancer cell lines. The study found that certain modifications in the thiazine structure significantly enhanced cytotoxicity against specific cancer types .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazine derivatives against resistant strains of bacteria and fungi. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
